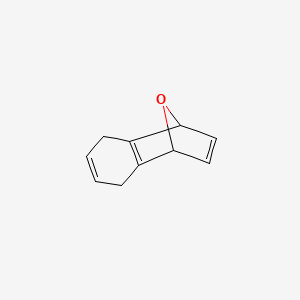
1,4,5,8-Tetrahydro-1,4-epoxynaphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4,5,8-Tetrahydro-1,4-epoxynaphthalene is an organic compound with the molecular formula C10H10O It is a derivative of naphthalene, characterized by the presence of an epoxide group and partial hydrogenation
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,4,5,8-Tetrahydro-1,4-epoxynaphthalene can be synthesized through several methods. One common approach involves the partial hydrogenation of naphthalene followed by epoxidation. The hydrogenation process typically uses a catalyst such as palladium on carbon (Pd/C) under hydrogen gas at elevated pressures and temperatures. The resulting tetrahydronaphthalene is then subjected to epoxidation using reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide in the presence of a catalyst such as tungsten or molybdenum complexes .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing costs and environmental impact. Continuous flow reactors and advanced catalytic systems are often employed to achieve these goals .
Analyse Chemischer Reaktionen
Types of Reactions
1,4,5,8-Tetrahydro-1,4-epoxynaphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the epoxide group to a diol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles like amines, thiols, and alcohols
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Diols
Substitution: Substituted naphthalene derivatives
Wissenschaftliche Forschungsanwendungen
1,4,5,8-Tetrahydro-1,4-epoxynaphthalene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.
Wirkmechanismus
The mechanism of action of 1,4,5,8-Tetrahydro-1,4-epoxynaphthalene involves its interaction with molecular targets such as enzymes and receptors. The epoxide group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. This interaction can modulate various biochemical pathways and cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Dihydro-1,4-epoxynaphthalene: Similar structure but lacks the tetrahydro configuration.
1,4,5,8-Naphthalenetetracarboxylic dianhydride: Contains multiple carboxylic acid groups and is used in different applications.
Eigenschaften
CAS-Nummer |
185421-34-5 |
|---|---|
Molekularformel |
C10H10O |
Molekulargewicht |
146.19 g/mol |
IUPAC-Name |
11-oxatricyclo[6.2.1.02,7]undeca-2(7),4,9-triene |
InChI |
InChI=1S/C10H10O/c1-2-4-8-7(3-1)9-5-6-10(8)11-9/h1-2,5-6,9-10H,3-4H2 |
InChI-Schlüssel |
QEOFHCXHQCCXDS-UHFFFAOYSA-N |
Kanonische SMILES |
C1C=CCC2=C1C3C=CC2O3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,2'-[Oxybis(methylene)]bis(4-tert-butylphenol)](/img/structure/B14257161.png)
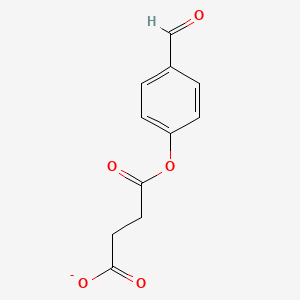
![[(2R,3R)-2-Amino-3-hydroxyoctadec-4-en-1-yl]phosphonic acid](/img/structure/B14257169.png)
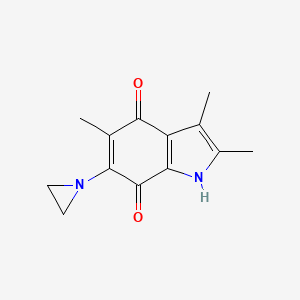

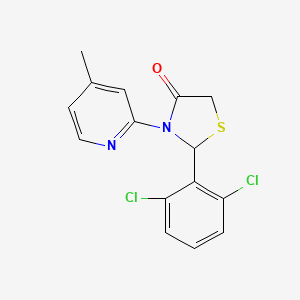
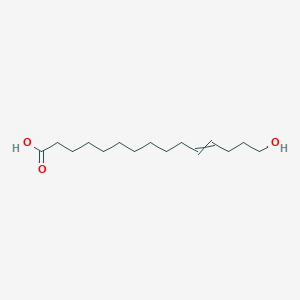


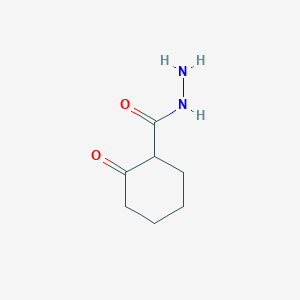

![N-(4-{4-(3-Methylphenyl)-2-[4-(methylsulfanyl)phenyl]-1,3-thiazol-5-yl}pyridin-2-yl)propanamide](/img/structure/B14257223.png)
![N~1~,N~3~-Bis[(4-bromophenyl)methyl]benzene-1,3-diamine](/img/structure/B14257228.png)

